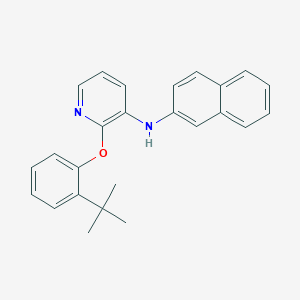
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine is an organic compound that belongs to the class of amines. It features a complex structure with a tert-butylphenoxy group, a naphthyl group, and a pyridin-3-amine moiety. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.
Coupling with naphthyl group: The naphthyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of pyridin-3-amine:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, influencing biological pathways, or altering chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Tert-butylphenoxy)-n-(phenyl)pyridin-3-amine: Similar structure but with a phenyl group instead of a naphthyl group.
2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine: Similar structure but with a naphthalen-1-yl group instead of naphthalen-2-yl.
Uniqueness
The uniqueness of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine lies in its specific combination of functional groups, which may confer unique chemical and physical properties compared to similar compounds.
Properties
CAS No. |
917900-55-1 |
|---|---|
Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(2-tert-butylphenoxy)-N-naphthalen-2-ylpyridin-3-amine |
InChI |
InChI=1S/C25H24N2O/c1-25(2,3)21-11-6-7-13-23(21)28-24-22(12-8-16-26-24)27-20-15-14-18-9-4-5-10-19(18)17-20/h4-17,27H,1-3H3 |
InChI Key |
ULYDBAWDHYUPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















